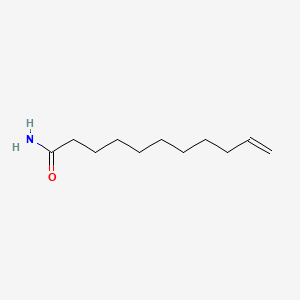
10-Undecenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Undecenamide is an organic compound with the molecular formula C11H21NO. It is also known as undec-10-enamide or undecylenamide. This compound is characterized by the presence of an amide group attached to an undecene chain. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
10-Undecenamide can be synthesized through several methods. One common method involves the reaction of undecylenic acid with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production process may also involve additional purification steps to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
10-Undecenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: The amide group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield undecylenic acid, while reduction can produce undecylamine .
Applications De Recherche Scientifique
10-Undecenamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Industry: This compound is used in the production of surfactants, lubricants, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 10-Undecenamide depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, leading to various effects. For example, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved can vary and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Undecenoic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
Undecylamine: Contains an amine group instead of an amide group.
N-hydroxy-10-undecenamide: Contains a hydroxyl group in addition to the amide group
Uniqueness
10-Undecenamide is unique due to its specific combination of an amide group and an undecene chain. This structure imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
5332-51-4 |
|---|---|
Formule moléculaire |
C11H21NO |
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
undec-10-enamide |
InChI |
InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H2,12,13) |
Clé InChI |
YRIDFQASBDRMBJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


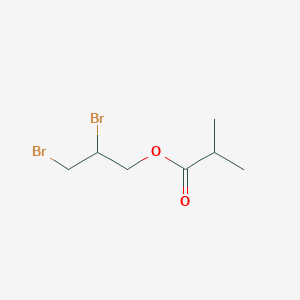

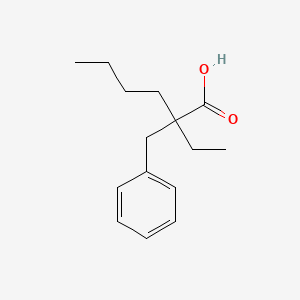
![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
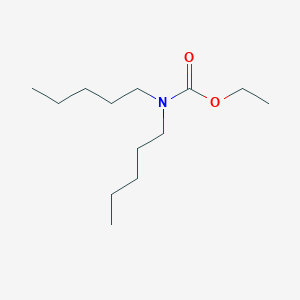
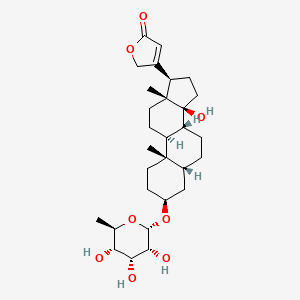
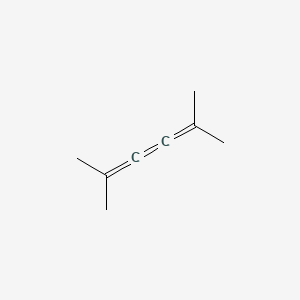


![N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide](/img/structure/B14740259.png)
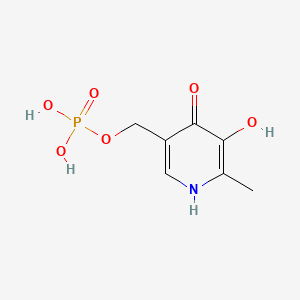

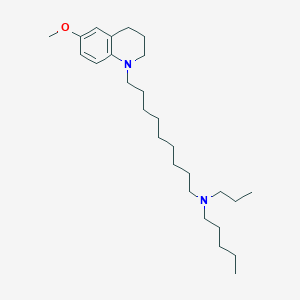
![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
